

Early literature review on chlorinated diphenylamines

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Compound of Interest						
Compound Name:	3-Chlorodiphenylamine					
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An in-depth technical guide on the core principles of chlorinated diphenylamines, designed for researchers, scientists, and professionals in drug development.

Introduction

Diphenylamine ($(C_6H_5)_2NH$) is an organic compound derived from aniline, consisting of an amine group attached to two phenyl rings.[1] It serves as a foundational structure for a wide range of derivatives with significant industrial and pharmaceutical applications. These applications include use as antioxidants, dye precursors, and stabilizers in smokeless powders. [1][2][3] The introduction of chlorine atoms to the diphenylamine scaffold creates chlorinated diphenylamines, a class of compounds with modified physicochemical properties and diverse biological activities.[4][5]

Chlorination can alter a molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its pharmacological profile.[5][6] Consequently, chlorinated diphenylamines have been investigated for various therapeutic uses, including as antimicrobial, antifungal, and anti-inflammatory agents.[2][7] This review focuses on the synthesis, chemical properties, and biological activities of chlorinated diphenylamines, providing a technical guide for researchers in the field.

Chemical Properties and Synthesis

The basic diphenylamine structure is a weak base that can form salts with strong acids.[1] The addition of chlorine substituents can influence its reactivity and physical properties. For



example, 4-Chlorodiphenylamine is a solid at room temperature, moderately soluble in organic solvents, and is used in the synthesis of dyes and as an industrial antioxidant.[8]

Synthesis Methods

The synthesis of chlorinated diphenylamines can be achieved through several established chemical reactions. A primary method is the Ullmann condensation, which involves reacting an aryl halide with an aryl amine in the presence of a copper catalyst.[9] This method is particularly effective for producing unsymmetrical diphenylamines.[9]

Another common approach is the chloroacetylation of diphenylamine, followed by further modifications. This multi-step synthesis can be used to generate a variety of derivatives with potential biological activities.[2]

// Nodes Start [label="Starting Materials\n(e.g., Diphenylamine, Chloroacetyl Chloride)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Chloroacetylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Intermediate Product\n(2-chloro-N,N-diphenylacetamide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Substitution Reaction\n(e.g., with Hydrazine Hydrate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate2 [label="Hydrazino Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Step 3: Condensation\n(with Aromatic Aldehydes)", fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Final Chlorinated Diphenylamine Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification & Recrystallization", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="Structural Characterization\n(IR, NMR, Elemental Analysis)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Screening [label="Biological Activity Screening\n(e.g., Antimicrobial Assays)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> FinalProduct; FinalProduct -> Purification; Purification -> Analysis; Analysis -> Screening; } DOT Caption: General workflow for synthesizing and screening chlorinated diphenylamine derivatives.

Biological Activity and Mechanism of Action

Chlorinated diphenylamines exhibit a range of biological activities, which are largely dependent on the position and number of chlorine substituents.



Antimicrobial and Antifungal Activity

Studies have shown that certain chlorinated diphenylamine derivatives possess significant antimicrobial and antifungal properties.[2] The presence of chloro groups on the structure has been linked to enhanced antifungal activity.[2] For instance, derivatives synthesized from the chloroacetylation of diphenylamine have demonstrated activity against various bacterial and fungal strains.[2] The mechanism is not fully elucidated but may involve disruption of microbial cell membranes or interference with essential cellular processes.[2][6]

Anti-inflammatory Activity and Hepatotoxicity

Some diphenylamine derivatives are used as non-steroidal anti-inflammatory drugs (NSAIDs). However, halogenation, particularly dihalogenation, can increase the risk of hepatotoxicity.[7] This toxicity is linked to the bioactivation of the compounds into reactive quinone-species metabolites, which can cause mitochondrial damage.[7] The efficiency of these bioactivation pathways is influenced by the specific structural modifications on the diphenylamine scaffold.[7]

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// Edges Parent -> Metabolism1; Metabolism1 -> Metabolites1; Metabolites1 -> Toxicity1;

Chlorinated -> Metabolism2; Metabolism2 -> Metabolites2; Metabolites2 -> Toxicity2; } DOT Caption: Relationship between halogenation of diphenylamine NSAIDs and bioactivation risk.

Other Activities



Diphenylamine derivatives have also been investigated for their antioxidant properties and as precursors for medicines.[3] The introduction of chlorine atoms can modulate these activities. For example, some chlorinated phenols, which share structural similarities, are known to interfere with oxidative phosphorylation.[10]

Quantitative Data Summary

The following tables summarize quantitative data extracted from the literature regarding the synthesis and biological evaluation of various chlorinated diphenylamine derivatives.

Table 1: Synthesis Yields and Melting Points of Chlorinated Diphenylamine Derivatives



Compound ID	Chemical Name	Yield (%)	Melting Point (°C)	Reference
A2	2-(2-(4- Chlorobenzyli dene) hydrazinyl)-N, N-diphenyl- acetamide	82%	182-184	[2]
1a	N-[2-[(E)-(4- Chlorophenyl)imi nomethyl]phenyl] -4-methyl- benzenesulfona mide	89%	158-159	[11]
1b	N-[2-[(E)-(3,4- Dichlorophenyl)i minomethyl]phen yl]-4-methyl- benzenesulfona mide	93%	139-140	[11]
1c	N-[4-Chloro-2- [(E)-(4- chlorophenyl)imi nomethyl]phenyl] -4-methyl- benzenesulfona mide	90%	181-182	[11]

| 1d | N-[4-Chloro-2-[(E)-(3,4-dichlorophenyl)iminomethyl]phenyl]-4-methylbenzenesulfonamide | 91% | 185-186 |[11] |

Table 2: Antimicrobial Activity of a Chlorinated Diphenylamine Derivative (A2)



Microorganism	Concentration (µg/ml)	Zone of Inhibition (mm)	Standard (Chlorampheni col) Zone of Inhibition (mm)	Reference
Bacillus subtilis	1000	18	25 (at 1000 μg/ml)	[2]
	500	11	18 (at 200 μg/ml)	[2]
Escherichia coli	1000	17	24 (at 1000 μg/ml)	[2]
	500	10	17 (at 200 μg/ml)	[2]
Aspergillus niger	1000	19	26 (at 1000 μg/ml)	[2]
	500	12	19 (at 200 μg/ml)	[2]
Candida albicans	1000	18	25 (at 1000 μg/ml)	[2]
	500	11	18 (at 200 μg/ml)	[2]

Note: Compound A2 is 2-(2-(4-Chlorobenzylidene) hydrazinyl)-N, N-diphenyl-acetamide.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Synthesis of 2-chloro-N, N-diphenylacetamide[2]

- Dissolve diphenylamine (0.04 M) in 200 ml of toluene.
- Add chloroacetyl chloride (0.04 M) to the solution.
- Reflux the reaction mixture for 4 hours.
- Pour the hot mixture into crushed ice.



- Allow the product to precipitate overnight.
- Filter the precipitate, wash it with cold water, and let it dry.
- · Recrystallize the final product from ethanol.

Synthesis of 2-(2-(4-Chlorobenzylidene) hydrazinyl)-N, N-diphenyl-acetamide (A2)[2]

- Synthesize the precursor 2-hydrazino-N, N-diphenylacetamide by reacting 2-chloro-N,N-diphenylacetamide (0.002 M) with hydrazine hydrate (0.004 M) in 100 ml of methanol. Reflux this mixture for 48 hours.
- Dissolve the resulting 2-hydrazino-N, N-diphenylacetamide (0.001 M) in 50 ml of methanol.
- Add 4-chlorobenzaldehyde (0.001 M) and a few drops of glacial acetic acid to the solution.
- Reflux the mixture for 12 hours.
- Cool the reaction mixture in a refrigerator overnight to facilitate precipitation.
- Filter the product, dry it, and recrystallize from ethanol.
- Characterize the final compound using IR and NMR spectroscopy.

Antimicrobial and Antifungal Screening (Cup Plate Method)[2]

- Prepare test compound solutions by dissolving 5 mg of each compound in 5 ml of DMSO to achieve a concentration of 1000 μg/ml.
- Prepare Petri dishes with a suitable medium streaked with the target microorganisms (bacterial or fungal strains).
- Create cups (9 mm in diameter) in the agar by scooping out the medium with a sterilized cork borer.
- Add 0.05 ml and 0.1 ml of each test compound solution into separate cups.



- Use Chloramphenicol as the standard drug for comparison, prepared at concentrations of 200 and 1000 $\mu g/ml$.
- Use 0.1 ml of DMSO as a negative control.
- Incubate the Petri dishes for 24 hours at 37°C.
- Measure the diameter of the zone of inhibition produced by each compound in millimeters (mm).

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